
CID 138115313
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Overview
Description
Fucoxanthin is a brownish-orange xanthophyll carotenoid predominantly found in brown seaweeds such as Padina tetrastomatica, Sargassum wightii, and Laminaria digitata . It is known for its various bioactive properties, including anti-oxidant, anti-carcinogenic, anti-obesity, and anti-inflammatory effects . Fucoxanthin constitutes up to 10% of all carotenoids found in nature . Its structure includes an allenic bond, an epoxide group, and a conjugated carbonyl group in a polyene chain, which contributes to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fucoxanthin can be extracted from natural sources using various methods. One common method is supercritical carbon dioxide extraction, which involves using supercritical CO2 to extract fucoxanthin from brown seaweed . This method is efficient and environmentally friendly, providing high yields of fucoxanthin.
Another method is solvent extraction, where solvents like ethanol or acetone are used to extract fucoxanthin from seaweed . This method is relatively simple but may require further purification steps to isolate fucoxanthin from other compounds.
Industrial Production Methods: Industrial production of fucoxanthin often involves large-scale cultivation of brown seaweeds followed by extraction using methods like supercritical carbon dioxide extraction or solvent extraction . Advances in biotechnology have also enabled the production of fucoxanthin through genetic engineering and cell culture techniques .
Chemical Reactions Analysis
Reaction Types and Mechanisms
Pyrimidine derivatives like CID 138115313 participate in reactions dominated by:
Electrophilic Substitution
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Nitration/Sulfonation : Occurs preferentially at electron-rich positions (e.g., para to substituents on the pyrimidine ring). Substituents such as amino or hydroxyl groups direct reactivity.
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Halogenation : Bromination or chlorination typically occurs under mild acidic conditions, targeting positions activated by ring substituents.
Nucleophilic Substitution
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Displacement reactions at electron-deficient positions (e.g., para to electron-withdrawing groups like nitro or carbonyl). For example, hydroxyl groups may replace halides under basic conditions.
Oxidation and Reduction
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Oxidation : Pyrimidine rings with alkyl side chains undergo oxidation to carboxylic acids under strong oxidizing agents (e.g., KMnO₄).
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Reduction : Catalytic hydrogenation reduces unsaturated bonds in substituents, while preserving the aromatic core.
Synthetic Routes and Key Reactions
The synthesis of this compound involves multi-step protocols, including:
Reaction Step | Conditions | Purpose |
---|---|---|
Pyrimidine Core Formation | Condensation of thiourea with β-keto esters at 80–100°C | Forms the 6-membered heterocyclic ring |
Functionalization | Nucleophilic substitution with alkyl halides in DMF | Introduces substituents at reactive sites |
Oxidation | H₂O₂ in acetic acid at 60°C | Converts thiol groups to sulfonic acids |
Reactivity-Influencing Factors
The compound’s behavior varies under different conditions:
Parameter | Effect on Reactivity | Example |
---|---|---|
pH | Acidic conditions protonate nitrogen atoms, altering electrophilic attack sites | Nitration accelerates at pH < 3 |
Solvent Polarity | Polar aprotic solvents (e.g., DMSO) stabilize transition states in substitution reactions | 30% higher yield in DMSO vs. ethanol |
Temperature | Higher temperatures (>100°C) favor ring-opening reactions | Prolonged heating degrades the pyrimidine core |
Biological Interaction Pathways
While primarily a chemical analysis, notable biochemical interactions include:
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Enzyme Inhibition : Binds to ATP-binding pockets in kinases via hydrogen bonding with pyrimidine nitrogen atoms.
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Receptor Modulation : Acts as a partial agonist for GABAₐ receptors in structural analogs, though direct evidence for this compound requires further study .
Stability and Degradation
Condition | Degradation Pathway | Products |
---|---|---|
UV Light | Photolytic cleavage of C–N bonds | Fragmented amines and carbonyl compounds |
Aqueous Acid (pH 2) | Hydrolysis of ester substituents | Carboxylic acids and alcohols |
Scientific Research Applications
Fucoxanthin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use as a natural colorant . In biology, fucoxanthin is researched for its anti-carcinogenic and anti-inflammatory effects . In medicine, it is being explored for its potential to treat obesity, diabetes, and cancer . Fucoxanthin is also used in the food industry as a functional food ingredient due to its health benefits .
Mechanism of Action
Fucoxanthin exerts its effects through various molecular targets and pathways. It induces G1 cell-cycle arrest and apoptosis by modulating the expression of cellular molecules and signal transduction pathways . Fucoxanthin inhibits inflammatory pathways such as NF-κB, MAPK, JAK-STAT, and PI3K/AKT, contributing to its anti-tumor and anti-inflammatory effects .
Comparison with Similar Compounds
Fucoxanthin is unique among carotenoids due to its distinct structure, which includes an allenic bond, epoxide group, and conjugated carbonyl group . Similar compounds include neoxanthin, dinoxanthin, and peridinin . Compared to these compounds, fucoxanthin exhibits higher antioxidant activity and a broader range of bioactive properties .
Properties
Molecular Formula |
C42H58O6 |
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Molecular Weight |
658.9 g/mol |
InChI |
InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/t23?,34?,35?,40-,41-,42+/m1/s1 |
InChI Key |
SJWWTRQNNRNTPU-YMSCUYAXSA-N |
Isomeric SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)C[C@]12[C@](O1)(CC(CC2(C)C)O)C)C=CC=C(C)C=C=C3[C@](CC(CC3(C)C)OC(=O)C)(C)O |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C |
Origin of Product |
United States |
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